Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine
Description
This compound is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase and bromodomain inhibition . The core is functionalized at the 6-position with an azetidine (4-membered nitrogen-containing ring) substituted at the 3-position with a pyridin-3-yl group. Further complexity arises from the sulfamoyl group (S(O)₂NH) attached to the azetidine, which is dimethylated and methylated, forming a branched sulfonamide moiety.
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2S/c1-21(2)27(25,26)22(3)13-10-23(11-13)15-7-6-14-18-19-16(24(14)20-15)12-5-4-8-17-9-12/h4-9,13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOFVLRVJULUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine typically involves multiple steps, starting with the preparation of the individual ring systems. The triazole and pyridazine rings are often synthesized through cyclization reactions involving hydrazine derivatives and nitriles. The final step involves the coupling of these ring systems with the azetidine moiety under specific reaction conditions, such as the use of strong bases and high temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine has been investigated for its antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit activity against various pathogens, including Mycobacterium tuberculosis. The presence of the triazole and pyridazine moieties is believed to enhance the compound's interaction with biological targets related to bacterial metabolism and replication .
Anticancer Potential
Recent studies have suggested that derivatives of triazole compounds can inhibit cancer cell proliferation. The unique combination of the triazolo and pyridazin moieties in this compound may lead to selective cytotoxicity against cancer cells while sparing normal cells. Preliminary in vitro studies have shown promising results in inhibiting tumor growth in specific cancer types .
Pharmacology
Drug Design and Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile .
Mechanism of Action Studies
Investigating the mechanism of action of this compound can provide insights into its therapeutic potential. Studies utilizing molecular docking simulations have indicated that it may interact with specific enzymes or receptors involved in disease pathways, making it a candidate for further pharmacological exploration .
Material Science
Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals can be explored in catalysis or as sensors for detecting specific ions or molecules .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related [1,2,4]triazolo[4,3-b]pyridazine derivatives and other heterocyclic analogs.
Structural Analogues with [1,2,4]Triazolo[4,3-b]pyridazine Cores
Key Observations :
- Azetidine vs.
- Sulfamoyl vs. Carboxamide Groups : The dimethyl-methyl sulfamoyl group is distinct from carboxamide or ethanesulfonyl substituents (e.g., Compound 29 ), which may alter hydrogen-bonding interactions with targets.
Biological Activity
Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine is a complex compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Triazolo-pyridazine core : Known for its role in inhibiting various kinases.
- Azetidine ring : Provides structural stability and may influence binding interactions.
- Sulfamoyl group : Often associated with antibacterial properties and may enhance solubility.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In particular, triazolo derivatives have been shown to exhibit significant inhibitory activity against various cancer cell lines.
Table 1: Cytotoxicity of Triazolo Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
| 12e | HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
The compound 12e , a derivative closely related to our target compound, demonstrated significant cytotoxicity across multiple cell lines with IC50 values indicating strong efficacy against cancer cells .
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of the c-Met kinase pathway. This pathway is frequently overexpressed in various cancers and is associated with tumor growth and metastasis.
Case Studies and Experimental Findings
In a series of experiments designed to evaluate the biological activity of related compounds:
- Cytotoxicity Assays : The MTT assay was utilized to determine the viability of cancer cells post-treatment with various concentrations of the compound.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with these compounds could induce apoptosis in cancer cells, further supporting their potential as therapeutic agents.
Table 2: Summary of Experimental Findings
Q & A
Q. Q1. What are the key considerations for synthesizing this compound with high yield and purity?
Methodological Answer: Synthesis involves multi-step reactions, often starting with the formation of the triazolo[4,3-b]pyridazine core. Critical factors include:
- Reaction Optimization : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for coupling reactions (e.g., azetidine ring introduction) .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended. TLC with organic phases (e.g., hexane/ethyl acetate/triethylamine 5:5:1) aids in monitoring reaction progress .
Basic: Structural Confirmation
Q. Q2. Which analytical techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonds stabilizing the azetidine-sulfamoyl linkage) .
- NMR Spectroscopy : and NMR identify substituents (e.g., dimethyl/methyl groups and pyridin-3-yl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: Sulfamoyl Group Introduction Challenges
Q. Q3. How can researchers address low yields during sulfamoyl group functionalization?
Methodological Answer:
- Temperature Control : Prolonged heating (e.g., 35–50°C for 48–72 hours) improves nucleophilic displacement but risks decomposition. Microwave-assisted synthesis may reduce time .
- Protecting Groups : Temporarily protect reactive sites (e.g., pyridinyl nitrogen) to prevent side reactions .
- DFT-Guided Design : Computational modeling predicts reactive intermediates and transition states, guiding solvent/base selection .
Advanced: Computational Analysis of Reactivity
Q. Q4. What computational methods are suitable for studying reaction mechanisms or electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate Mulliken charges, HOMO-LUMO gaps, and electrostatic potential surfaces. This identifies nucleophilic/electrophilic sites (e.g., sulfamoyl nitrogen reactivity) .
- Reaction Path Search : Algorithms like GRRM explore transition states and intermediates, reducing trial-and-error in optimizing coupling reactions .
Advanced: Structural Dynamics and Stability
Q. Q5. How can researchers assess thermodynamic stability and conformational flexibility?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres.
- DFT Thermodynamic Calculations : Predict Gibbs free energy changes and entropy contributions at varying temperatures .
- Molecular Dynamics Simulations : Simulate solvation effects and ligand-receptor binding dynamics .
Advanced: Handling Contradictory Spectral Data
Q. Q6. How should researchers resolve discrepancies in NMR or crystallographic data?
Methodological Answer:
- Multi-Technique Cross-Validation : Compare XRD data with DFT-optimized geometries to identify lattice distortions .
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing signal splitting .
- Crystallographic Refinement : Use software like SHELX to model disorder or alternative conformations .
Advanced: Supramolecular Interactions
Q. Q7. What strategies elucidate hydrogen-bonding networks or crystal packing motifs?
Methodological Answer:
- X-ray Diffraction : Resolves intermolecular interactions (e.g., N–H⋯N bonds between triazolo and pyridinyl groups) .
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., π-π stacking vs. hydrogen bonds) using CrystalExplorer .
- Cocrystallization Studies : Introduce coformers (e.g., carboxylic acids) to modify packing efficiency .
Advanced: Structure-Activity Relationship (SAR) Studies
Q. Q8. How can substituent modifications enhance biological activity?
Methodological Answer:
- Bioisosteric Replacement : Replace pyridin-3-yl with quinoline or isoquinoline to test potency against kinase targets .
- Fragment-Based Screening : Use surface plasmon resonance (SPR) to assess binding affinity of azetidine-sulfamoyl variants .
- Pharmacophore Modeling : Align derivatives to identify critical functional groups (e.g., sulfamoyl as a hydrogen-bond acceptor) .
Basic: Biological Activity Profiling
Q. Q9. What in vitro assays are recommended for initial activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation studies .
Advanced: Reaction Scale-Up Challenges
Q. Q10. What pitfalls arise during gram-scale synthesis, and how are they mitigated?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent runaway during azetidine ring closure .
- Byproduct Formation : Monitor intermediates via LC-MS and optimize quenching steps (e.g., slow acid addition) .
- Catalyst Recycling : Immobilize copper catalysts on silica to reduce metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
